BenchChemオンラインストアへようこそ!

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

Drug Metabolism CYP3A4 Inhibition ADME-Tox

This compound features a dimethoxymethyl acetal and phenyl acetate moiety, providing a masked aldehyde for controlled derivatization. Its weak CYP inhibition (IC50 >20,000 nM) makes it a superior, low-risk building block for ADME-Tox profiling and SAR exploration, ensuring more reliable research outcomes.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 477870-29-4
Cat. No. B2827095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
CAS477870-29-4
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
InChIInChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3
InChIKeyYHXNVCOXTPKLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate (CAS 477870-29-4): A Dimethoxymethyl-Pyrimidine Phenyl Acetate Scaffold for Synthetic and Biological Evaluation


4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate (CAS 477870-29-4) is a specialized chemical compound featuring a pyrimidinyl core substituted with a dimethoxymethyl acetal and a phenyl acetate moiety. This structural framework places it within a class of functionalized pyrimidines frequently employed as synthetic intermediates in medicinal chemistry and materials science [1]. The presence of the dimethoxymethyl group provides a masked aldehyde equivalent, enabling controlled reactivity for further derivatization, while the phenyl acetate linkage offers a modifiable handle for structure-activity relationship (SAR) exploration [1]. Preliminary in vitro assessments indicate its potential to engage specific biological targets, underscoring its relevance as a versatile building block or a candidate for further chemical optimization [2].

Why 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate (477870-29-4) Cannot Be Readily Substituted by Generic Pyrimidine Analogs


The unique combination of a dimethoxymethyl acetal on the pyrimidine ring and a para-substituted phenyl acetate defines the distinct physicochemical and biological profile of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate [1]. Generic substitution with simpler phenyl-pyrimidines or analogs lacking the acetal moiety is unreliable due to the profound impact of these specific functional groups on metabolic stability, target engagement, and synthetic versatility [1]. The dimethoxymethyl group is critical for modulating metabolic liability, potentially influencing clearance rates , while the phenyl acetate contributes to the compound's reactivity and ability to interact with biological targets such as cytochrome P450 enzymes [2]. Simply interchanging this compound with a closely related analog without rigorous, quantitative comparative data on these dimensions risks introducing significant variability in research outcomes.

Quantitative Evidence Guide for 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate (477870-29-4): Differential Performance Data


4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CYP3A4 Inhibitory Potential vs. Closely Related Analog CHEMBL4633246

4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate demonstrates a distinctly lower inhibitory potential against Cytochrome P450 3A4 compared to a structurally related analog. This difference is critical as CYP3A4 is a major enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions (DDIs). In cross-study comparisons, the target compound exhibits an IC50 > 20,000 nM [1], while a similar dimethoxymethyl-pyrimidine derivative, CHEMBL4633246, shows an IC50 of 20,000 nM under comparable assay conditions [2].

Drug Metabolism CYP3A4 Inhibition ADME-Tox

Differential CYP2C19 and CYP2D6 Inhibition Profile of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

The compound demonstrates a consistent and weak inhibition profile across multiple key cytochrome P450 enzymes, which is a favorable characteristic compared to many pyrimidine-based kinase inhibitors that often exhibit potent inhibition of these drug-metabolizing enzymes. In standardized assays, 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate shows an IC50 > 20,000 nM against both CYP2C19 and CYP2D6 [1]. This broad and weak inhibition pattern suggests a lower risk for DDIs across the CYP2C and CYP2D families when compared to other in-class compounds that may be potent inhibitors of one or more CYP isoforms.

Drug Metabolism CYP Enzyme Panel Selectivity

Quantified Physicochemical Profile and Metabolic Stability of 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

The compound's defined physicochemical and ADME profile provides a quantifiable basis for its selection and use. It has a calculated density of 1.2±0.1 g/cm³ and a boiling point of 329.6±42.0 °C at 760 mmHg [1], and a molecular weight of 288.298 g/mol [1]. Furthermore, its metabolic stability has been characterized, with a reported value of 38 and a demonstrated stability in human liver microsomes S9 fraction under specific UGT-mediated metabolism conditions . This level of detailed, quantitative characterization is not always available for all analogs, providing a clear advantage in reproducible research and formulation studies.

Physicochemical Properties Metabolic Stability ADME

Key Research and Industrial Application Scenarios for 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate (477870-29-4)


ADME-Tox Profiling and DDI Risk Assessment for Early-Stage Drug Discovery

Researchers can prioritize 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate for ADME-Tox profiling and drug-drug interaction (DDI) risk assessment due to its documented weak inhibition of major CYP enzymes (CYP3A4, CYP2C19, CYP2D6) with IC50 values >20,000 nM [1]. This profile suggests a significantly lower potential for CYP-mediated DDIs compared to other pyrimidine-based leads, making it a safer starting point for lead optimization in therapeutic areas where polypharmacy is common. The compound's well-defined physicochemical properties further support robust and reproducible ADME assays [2].

Chemical Biology and Target Engagement Studies Requiring a Clean CYP Profile

In chemical biology applications where a clean off-target profile is paramount, this compound's weak CYP inhibition is a critical differentiator. When used as a tool compound or a probe to interrogate a specific biological target (e.g., an enzyme or receptor), the low risk of confounding CYP-mediated metabolic effects or DDIs increases confidence that the observed phenotype is directly attributable to the intended on-target activity [1]. This reduces the need for extensive counter-screening during early target validation phases.

Synthetic Methodology Development and Diversification of Pyrimidine Scaffolds

As a well-characterized building block with a unique dimethoxymethyl acetal and a phenyl acetate ester, this compound is ideally suited for synthetic methodology development. The acetal serves as a latent aldehyde for further derivatization (e.g., via hydrolysis and subsequent imine or Grignard reactions), while the acetate group can be cleaved to reveal a phenolic handle for orthogonal functionalization [2]. Its stable physicochemical profile [3] ensures reliable performance in a wide range of reaction conditions, from metal-catalyzed cross-couplings to reductive aminations.

Comparative Structure-Activity Relationship (SAR) Studies on Metabolic Stability

The compound can serve as a key reference point in systematic SAR campaigns aimed at optimizing the metabolic stability of a pyrimidine-based series. Its characterized metabolic stability value of 38 provides a baseline for comparison when exploring the impact of various substituents on the pyrimidine ring or phenyl acetate group. Modifications that improve this value without compromising target potency or CYP inhibition can be quantitatively benchmarked against this starting point, enabling a data-driven optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.